molecular formula C12H16N2O B1283260 (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline CAS No. 117408-98-7

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline

Cat. No. B1283260
M. Wt: 204.27 g/mol
InChI Key: JDOAIDZRVWJBEG-SNVBAGLBSA-N
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Description

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is a chiral oxazoline derivative that has been studied in the context of its ability to form complexes with palladium, as well as its potential applications in asymmetric catalysis and herbicidal activity. The tert-butyl group and the pyridyl substituent on the oxazoline ring influence the steric and electronic properties of the molecule, which in turn affect its reactivity and the selectivity of the reactions it is involved in.

Synthesis Analysis

The synthesis of oxazoline derivatives typically involves cyclization reactions starting from amino alcohols or α-bromoketones. For example, an improved synthesis of a related compound, (S,S)-tert-butylbis(oxazoline), was achieved by reducing (S)-tert-leucine to the corresponding amino alcohol, followed by acylation and cyclization to form the bis(oxazoline) with an overall yield of 72% . Although the specific synthesis of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is not detailed in the provided papers, similar methodologies could be applied, with adjustments for the introduction of the pyridyl group.

Molecular Structure Analysis

The molecular structure of oxazoline derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The steric bulk of the tert-butyl group and the electronic properties of the pyridyl substituent can influence the conformation of the oxazoline ring and the overall geometry of the molecule. X-ray crystallography and NMR studies have been used to determine the structure of related cyclopalladated oxazoline complexes, revealing puckered conformations and specific chiral configurations .

Chemical Reactions Analysis

Oxazoline derivatives are known to undergo cyclopalladation reactions, where a palladium atom is inserted into a carbon-hydrogen bond of the oxazoline ring. The regioselectivity of this reaction can be influenced by the steric and electronic effects of substituents on the oxazoline ring. For instance, (S)-4-tert-butyl-2-phenyl-2-oxazoline undergoes ortho-palladation due to steric promotion of C-H bond activation, leading to the formation of chiral palladium complexes . These complexes can further react to form μ-chloro analogs and phosphane mononuclear derivatives, which are of interest in asymmetric catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline and its derivatives are influenced by the oxazoline ring and the substituents attached to it. The tert-butyl group imparts significant steric bulk, which can affect the solubility and reactivity of the molecule. The pyridyl group can engage in π-π interactions and contribute to the electronic properties of the molecule, which are important in its ability to act as a ligand in metal complexes. The herbicidal activities of related 4-substituted oxazolin-2-ones suggest that these compounds can have significant biological activity, which may also be true for (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline .

Scientific Research Applications

Results or Outcomes

Asymmetric Synthesis

  • Application: It’s used in asymmetric synthesis, a method used to preferentially form one enantiomer of a chiral molecule .
  • Method: The compound is used as a chiral ligand in conjunction with a metal catalyst to induce chirality to a substrate in a chemical reaction .
  • Outcome: This results in the preferential formation of one enantiomer over the other, leading to enantiomerically pure products .

Heterocyclic Building Blocks

  • Application: It’s used as a building block in the synthesis of heterocyclic compounds, which are widely used in medicinal chemistry .
  • Method: The compound can be incorporated into larger molecules through various chemical reactions, introducing a chiral oxazoline ring into the structure .
  • Outcome: This can lead to the synthesis of complex molecules with potential biological activity .

Catalysts in Chemical Reactions

  • Application: It’s used as a ligand for metal catalysts in various chemical reactions .
  • Method: The compound can bind to a metal catalyst, forming a chiral center that can influence the outcome of the reaction .
  • Outcome: This can enhance the efficiency and selectivity of the reaction .

Asymmetric Synthesis

  • Application: It’s used in asymmetric synthesis, a method used to preferentially form one enantiomer of a chiral molecule .
  • Method: The compound is used as a chiral ligand in conjunction with a metal catalyst to induce chirality to a substrate in a chemical reaction .
  • Outcome: This results in the preferential formation of one enantiomer over the other, leading to enantiomerically pure products .

Heterocyclic Building Blocks

  • Application: It’s used as a building block in the synthesis of heterocyclic compounds, which are widely used in medicinal chemistry .
  • Method: The compound can be incorporated into larger molecules through various chemical reactions, introducing a chiral oxazoline ring into the structure .
  • Outcome: This can lead to the synthesis of complex molecules with potential biological activity .

Catalysts in Chemical Reactions

  • Application: It’s used as a ligand for metal catalysts in various chemical reactions .
  • Method: The compound can bind to a metal catalyst, forming a chiral center that can influence the outcome of the reaction .
  • Outcome: This can enhance the efficiency and selectivity of the reaction .

Safety And Hazards

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .

Future Directions

While specific future directions for (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline are not mentioned in the search results, it’s worth noting that oxazoline compounds are often used as ligands in various catalytic reactions . This suggests potential applications in the development of new catalysts and synthetic methodologies.

properties

IUPAC Name

(4S)-4-tert-butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h4-7,10H,8H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOAIDZRVWJBEG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline

CAS RN

117408-98-7
Record name (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
AA Kadam, A Ellern, LM Stanley - Organic letters, 2017 - ACS Publications
We report enantioselective, palladium-catalyzed conjugate additions of arylboronic acids to β-aryl, β,β-disubstituted enones to generate ketones containing bis-benzylic quaternary …
Number of citations: 27 pubs.acs.org
AA Kadam - 2017 - search.proquest.com
This thesis describes development of a catalyst system that allows formation of compounds containing bis-benzylic quaternary stereocenters. The work presented herein describes …
Number of citations: 4 search.proquest.com
AC Reiersølmoen, A Fiksdahl - European Journal of Organic …, 2020 - Wiley Online Library
Studies on gold(III) coordination of a series of prepared polydentate pyridine and quinoline based ligands are reported. Characterization ( 1 H, 13 C, 15 N NMR, and XRD) of the novel …
RT Thornbury, V Saini, TA Fernandes, CB Santiago… - Chemical …, 2017 - pubs.rsc.org
A mild palladium-catalyzed ligand-controlled regioselective 1,3-arylfluorination of 2[H]-chromenes has been developed. The products with a syn-1,3 substitution pattern were obtained …
Number of citations: 73 pubs.rsc.org
S Giofre - 2020 - air.unimi.it
In this thesis the synthesis of potentially biologically active heterocyclic compounds has been developed through novel catalytic methods involving CN and CO bond forming processes. …
Number of citations: 3 air.unimi.it
G CORREIA RIBEIRO - 2021 - arts.units.it
This project focus on a electron transfer reaction and its integration in a liquid-liquid interface. To do so we studied the synthesis of different dyes such as the Perylene, Perixanthene …
Number of citations: 3 arts.units.it
G Kumaraswamy, M Gangadhar, V Ramesh… - Organic …, 2019 - ACS Publications
A cationic Pd(IV)-catalyzed arylative hydroxylation-Micheal addition of allenyl-tethered cyclohexadienones was developed. This relay reaction could afford highly diastereoselective …
Number of citations: 10 pubs.acs.org
AA Kadam - 2019 - search.proquest.com
This thesis presents the efforts towards developing transition metal-catalyzed protocols for rapid functionalization of alkenes. These protocols include-1) enantioselective, palladium-…
Number of citations: 3 search.proquest.com
R Kim, D Watson - 2020 - scholar.archive.org
We report an asymmetric Ullmann-type homocoupling of ortho-(iodo) arylphosphine oxides and ortho-(iodo) arylphosphonates that results in highly enantioenriched axially chiral …
Number of citations: 1 scholar.archive.org
R Thornbury - 2018 - escholarship.org
Making and Breaking C‒F Bonds via Palladium-CatalysisByRichard ThornburyDoctor of Philosophy in ChemistryUniversity of California, BerkeleyProfessor F. Dean Toste, …
Number of citations: 2 escholarship.org

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